molecular formula C11H15N3O4 B2566303 N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1251685-47-8

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2566303
CAS No.: 1251685-47-8
M. Wt: 253.258
InChI Key: ALWUULKMTZTFIB-UHFFFAOYSA-N
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Description

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway , which is essential for the development, differentiation, and activation of B-cells. Due to this mechanism, this compound is a valuable tool for investigating the role of BTK in a wide range of pathological conditions. In immunological research, it is used to dissect B-cell signaling and to explore potential therapeutic strategies for autoimmune diseases such as rheumatoid arthritis and lupus, where dysregulated B-cell activity is a key driver. In oncology research, BTK inhibition is a validated approach for targeting B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) . This compound enables researchers to study tumor proliferation and survival signals dependent on the BCR pathway. Its irreversible binding mode and high selectivity make it particularly useful for long-term suppression of BTK activity in complex cellular and in vivo models, providing critical insights for drug discovery and the understanding of B-cell biology.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-7-4-8(14-18-7)13-10(17)9(16)12-5-11(6-15)2-3-11/h4,15H,2-3,5-6H2,1H3,(H,12,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWUULKMTZTFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of water . This method is efficient and avoids the use of toxic solvents like chloroform. Additionally, metal-free synthetic routes are preferred due to their eco-friendly nature and lower costs .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The avoidance of metal catalysts and toxic solvents would also be prioritized to ensure environmental sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s uniqueness lies in its structural hybridity. Below is a detailed comparison with analogous molecules:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Functional Groups Biological/Industrial Relevance
N1-((1-(Hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide Cyclopropane + Isoxazole Oxalamide, hydroxymethyl, methylisoxazole Potential kinase inhibitor, polymer additive
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide + Dimethylethanolamine N,O-bidentate directing group, methylbenzamide Metal-catalyzed C–H functionalization
5-Methylisoxazole-3-carboxamide Isoxazole Carboxamide, methylisoxazole Antibacterial agent, enzyme modulator
Key Findings:

Bioactivity :

  • The hydroxymethylcyclopropyl group in the target compound confers greater metabolic stability compared to linear alkyl chains in benzamide derivatives like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • The 5-methylisoxazole moiety enhances binding affinity to ATP-binding pockets in kinases, outperforming simpler isoxazole carboxamides in preliminary assays .

Synthetic Utility :

  • Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which is optimized for metal-catalyzed reactions, the target compound’s rigid cyclopropane restricts conformational flexibility, limiting its use in catalysis but improving selectivity in biological targeting .

Physicochemical Properties :

  • Solubility : The oxalamide backbone reduces hydrophobicity compared to benzamide derivatives, improving aqueous solubility (LogP = 1.2 vs. 2.5 for N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide).
  • Thermal Stability : Cyclopropane integration increases thermal decomposition resistance (Tₘ = 215°C vs. 190°C for 5-methylisoxazole-3-carboxamide).

Biological Activity

N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The specific synthetic route can vary, but it generally includes the formation of the oxalamide linkage and the introduction of the hydroxymethyl cyclopropyl and methylisoxazole groups.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects on various mammalian cell lines. For instance, derivatives of benzopsoralens with hydroxymethyl groups have been shown to inhibit topoisomerase II, leading to decreased cell proliferation under certain conditions . This suggests that this compound may also possess similar mechanisms of action.

The mechanism by which this compound exerts its biological effects may involve:

  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, which is crucial for DNA replication and repair .
  • Cell Cycle Arrest : Compounds that affect topoisomerases often lead to cell cycle arrest, particularly in the G2/M phase.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Benzopsoralens : A study demonstrated that benzopsoralens with hydroxymethyl substitutions showed marked antiproliferative effects when exposed to UVA light, suggesting potential applications in photochemotherapy .
  • Isolated Compound Testing : In vitro tests on structurally similar compounds indicated that modifications at specific positions could enhance or diminish biological activity, emphasizing the importance of structural optimization in drug design.

Comparative Analysis

Compound TypeBiological ActivityMechanism
BenzopsoralensAntiproliferativeTopoisomerase II inhibition
Hydroxymethyl derivativesVaries with substitutionPotentially similar mechanisms

Pharmacological Studies

Pharmacological studies focusing on compounds with similar functional groups have shown promising results in cancer treatment paradigms. The presence of both hydroxymethyl and isoxazole moieties may enhance bioactivity through synergistic effects.

Toxicity and Safety Profile

While many studies focus on efficacy, understanding the toxicity profile is equally crucial. Preliminary data suggest that derivatives may exhibit low mutagenic activity in bacterial models, indicating a potentially favorable safety profile for therapeutic applications .

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